molecular formula C9H10N2O2 B1342231 [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol CAS No. 886851-33-8

[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol

Cat. No.: B1342231
CAS No.: 886851-33-8
M. Wt: 178.19 g/mol
InChI Key: BYXYWFXMSJTOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (CAS 886851-33-8) is a high-purity chemical reagent characterized by its pyrazole core substituted with a furan ring and a hydroxymethyl group. This compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Its structure, featuring multiple hydrogen bond acceptors and one hydrogen bond donor, makes it a valuable synthetic intermediate in medicinal chemistry and drug discovery . The primary research value of this compound lies in its structural relationship to the pyrazoline class of bioactive molecules. Scientific studies on related 3-(2-furyl)-pyrazoline derivatives have shown that this core structure is promising for developing new therapeutic agents, with some analogs exhibiting significant anticonvulsant activities in pharmacological studies . This suggests its potential application as a key building block in the synthesis and exploration of central nervous system (CNS) active compounds. Researchers can utilize the hydroxymethyl group (-CH2OH) as a versatile handle for further chemical modifications, enabling its conjugation or incorporation into more complex molecular architectures . This product is offered with a purity of 97% or higher and is presented in amber glass bottles to ensure stability . It is intended for research and further manufacturing applications only. This product is not for direct human or veterinary use. Researchers should handle this material with appropriate care, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXYWFXMSJTOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594559
Record name [3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-33-8
Record name 3-(2-Furanyl)-1-methyl-1H-pyrazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The most documented and efficient method for synthesizing [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol is the reduction of ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere conditions.

Reaction Conditions

  • Starting Material: Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate
  • Reducing Agent: Lithium aluminium hydride (LiAlH4)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0 to 60 °C
  • Reaction Time: Approximately 1 hour
  • Atmosphere: Inert (e.g., nitrogen or argon)
  • Workup: Followed by treatment with sodium hydroxide solution at 0 to 20 °C to quench excess hydride and isolate the alcohol product

Yield and Purity

  • Yield: Up to 98%
  • Purity: High, suitable for further applications without extensive purification

Mechanistic Insight

The LiAlH4 reduces the ester group in the pyrazole carboxylate to the corresponding primary alcohol, yielding this compound. The reaction is highly selective and efficient under the described conditions.

Reference

  • Fustero et al., Journal of Organic Chemistry, 2008, vol. 73, p. 8545-8552

Notes on Related Pyrazole Synthesis Methods

Hydrazine-Based Cyclization

  • Methods involving methyl hydrazine reacting with appropriate precursors in aqueous media at controlled temperatures (50–140 °C) have been reported for related pyrazole compounds.
  • These methods emphasize high selectivity and yield, with crystallization facilitating purification.
  • Although these methods focus on pyrazol-5-ol derivatives, the principles may be adapted for related pyrazole alcohols.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Notes Reference
1 Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate LiAlH4 in THF, 0–60 °C, inert atmosphere; quench with NaOH, 0–20 °C 98 High selectivity, straightforward reduction
2 Pyrazole-chalcone intermediates Claisen–Schmidt condensation, Pd-catalyzed coupling reactions Variable (36–95%) For derivatives, not direct synthesis
3 Pyrazole precursors with methyl hydrazine Aqueous medium, 50–140 °C, acid catalysis Up to 86.5 High selectivity, crystallization aids purification

Research Findings and Practical Considerations

  • The LiAlH4 reduction method is the most efficient and widely used for preparing this compound, offering excellent yield and purity.
  • Reaction conditions such as temperature control and inert atmosphere are critical to prevent side reactions and ensure high selectivity.
  • Post-reaction workup with sodium hydroxide is essential to neutralize residual hydride and isolate the alcohol.
  • Alternative synthetic routes involving pyrazole functionalization provide pathways for derivative synthesis but are less direct for the target compound.
  • The compound’s unique structure, combining a furyl group and a hydroxymethyl substituent on the pyrazole ring, makes it a valuable intermediate in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The furan and pyrazole rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals .

Mechanism of Action

The mechanism of action of [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in various binding interactions, while the methanol group can form hydrogen bonds, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Pyrazole Derivatives with Varied Substituents

(a) (1-Methyl-1H-pyrazol-5-yl)methanol (CAS 84407-13-6)
  • Structure : Similar pyrazole core with a hydroxymethyl group but lacks the 2-furyl substituent.
  • Key Differences: Absence of furyl reduces aromatic π-π interactions.
  • Applications : Intermediate in synthesizing more complex heterocycles .
(b) [5-(2-Furyl)-1H-pyrazol-3-yl]methanol (CAS 84978-67-6)
  • Structure : Contains the furyl group but lacks the methyl substituent on the pyrazole nitrogen (1H-pyrazole).
  • Key Differences :
    • The unmethylated nitrogen may engage in stronger hydrogen bonding but reduces steric protection, increasing susceptibility to oxidation.
    • Lower stability in acidic/basic conditions compared to the 1-methyl analog .

Heterocyclic Modifications

(a) [2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol (CAS 1446321-93-2)
  • Structure : Pyridine replaces the furyl group; isopropyl substituent on pyrazole.
  • Key Differences: Pyridine introduces basicity, enhancing solubility in polar solvents.
  • Applications : Drug discovery due to dual heterocyclic motifs .
(b) 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
  • Structure: Fluorophenyl and phenolic groups replace furyl and hydroxymethyl.
  • Key Differences: Fluorine enhances metabolic stability and electron-withdrawing effects. Phenolic -OH increases acidity (pKa ~10) compared to the hydroxymethyl group (pKa ~15) .

Functional Group Variations

(a) Ethyl 5-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylate
  • Structure : Oxazole ring and ester group replace furyl and hydroxymethyl.
  • Key Differences :
    • Ester group introduces hydrolytic instability under basic conditions.
    • Oxazole enhances π-stacking but reduces hydrogen-bonding capacity .
(b) tert-Butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate
  • Structure: Carbamate-protected pyrazole with cyanoethyl and fluorophenyl groups.
  • Key Differences: Carbamate increases molecular weight and steric hindrance. Cyano group imparts strong electron-withdrawing effects, altering reactivity .

Biological Activity

[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol is a compound that combines the structural features of a pyrazole and a furan ring, which are known for their diverse biological activities. The unique combination of these two rings contributes to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8N2O2\text{C}_8\text{H}_8\text{N}_2\text{O}_2

This structure consists of:

  • A pyrazole ring which is a five-membered ring containing two nitrogen atoms.
  • A furan ring , which is an aromatic five-membered ring containing one oxygen atom.
  • A hydroxymethyl group that enhances its solubility and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's furan and pyrazole rings facilitate non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to biological receptors or enzymes. This interaction can lead to modulation of biochemical pathways involved in inflammation, infection, and cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and furan moieties. For instance:

  • In vitro studies demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µM)
3-Furyl-PyrazoleStaphylococcus aureus4.69
3-Furyl-PyrazoleEscherichia coli22.9

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in various cell lines. For example, studies have indicated that pyrazole derivatives can reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a promising role in managing inflammatory diseases .

Anticancer Activity

In addition to antimicrobial and anti-inflammatory effects, research has explored the anticancer properties of pyrazole derivatives:

  • A study evaluated the cytotoxicity of related compounds against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). Results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating potent activity at low concentrations .
Cell LineIC50 (µM)
A549 (Lung)10
HT-29 (Colon)15

Study on Antimicrobial Efficacy

In a comparative study conducted by Reddy et al., various substituted pyrazoles were synthesized and screened for antibacterial activity against common pathogens. The study found that compounds with hydroxymethyl substitutions showed enhanced activity compared to their unsubstituted counterparts, indicating that modifications at the methanol position are crucial for improving efficacy .

Cytotoxicity Assessment

A recent investigation focused on the cytotoxic effects of furan-pyrazole derivatives on cancer cell lines. The results demonstrated that introducing methyl groups at specific positions on the pyrazole ring significantly increased antiproliferative activity, suggesting that structural optimization could lead to more effective anticancer agents .

Q & A

Basic: What synthetic routes are commonly employed to prepare [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol, and what critical parameters influence reaction yields?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, a related pyrazole methanol compound was synthesized by refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid, followed by silica gel column purification (45% yield) . Key parameters include:

  • Reagent stoichiometry : Excess hydrazine may improve cyclization but risks side reactions.
  • Acid catalysis : Acetic acid promotes enolization and cyclization.
  • Reaction time : Extended reflux (e.g., 7 hours) ensures complete conversion but may degrade thermally sensitive substituents.
    Challenges include low yields due to competing side reactions (e.g., furan ring oxidation) and purification difficulties with polar hydroxyl groups.

Basic: How can the structure and purity of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, a similar pyrazole derivative showed dihedral angles of 16.83°–51.68° between substituents, stabilized by O–H···N hydrogen bonds .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃) identify furyl protons (δ 6.3–7.5 ppm), pyrazole methyl groups (δ 2.5–3.0 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm). Coupling constants (e.g., J = 2–3 Hz for furyl protons) confirm regiochemistry .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How can X-ray crystallography address structural ambiguities in pyrazole derivatives, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction resolves stereoelectronic effects and polymorphism. For instance, SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinned crystals . Key steps:

  • Data collection : Use a Stoe IPDS-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) characterizes motifs like O–H···N bonds, which stabilize crystal packing .
  • Displacement parameters : Refine methyl and hydroxyl groups with riding models (C–H = 0.95–0.98 Å) .

Advanced: What strategies optimize hydrogen-bonding interactions in pyrazole-based crystals to enhance stability or solubility?

Methodological Answer:

  • Co-crystallization : Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids or amines) to form supramolecular synthons .
  • Solvent selection : Polar solvents (e.g., ethanol) favor O–H···O/N interactions, while nonpolar solvents may induce π-stacking .
  • Substituent modification : Electron-withdrawing groups (e.g., nitro) on the furyl ring enhance H-bond acceptor strength, whereas methyl groups increase hydrophobicity .

Advanced: How can researchers evaluate the biological activity of this compound against specific molecular targets?

Methodological Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., GSK-3β) using fluorescence polarization or ADP-Glo™ assays. Pyrazole derivatives often show IC₅₀ values in the µM range .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating furyl and methyl groups) .
  • SAR studies : Compare activity of analogs with varied substituents (e.g., methoxy vs. hydroxymethyl) to identify pharmacophores .

Advanced: What computational methods predict the physicochemical properties of this compound for drug development?

Methodological Answer:

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 1.5–2.0 due to furyl and hydroxymethyl groups) .
  • pKa prediction : SPARC algorithms suggest a hydroxyl pKa of ~10–12, indicating moderate acidity .
  • DFT calculations : Gaussian09 with B3LYP/6-31G* basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4–5 eV) .

Basic: What are the common degradation pathways of pyrazole methanol derivatives under acidic or basic conditions?

Methodological Answer:

  • Acidic hydrolysis : The hydroxymethyl group may undergo esterification or elimination, forming aldehydes (e.g., under HCl/MeOH) .
  • Oxidative degradation : Furan rings are susceptible to ring-opening under H₂O₂ or UV light, forming diketones .
  • Stability testing : Accelerated studies (40°C/75% RH) with HPLC monitoring identify degradation products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for pyrazole derivatives?

Methodological Answer:

  • Dynamic effects : Use variable-temperature NMR to detect conformational averaging (e.g., furyl ring flipping) that may mask true coupling constants .
  • Complementary techniques : Compare X-ray torsion angles with NOESY correlations to validate rotamer populations .
  • Crystallographic refinement : Apply SHELXL’s TWIN and BASF commands to model disorder or twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.